2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide
Overview
Description
2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide is a useful research compound. Its molecular formula is C21H25FN2O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.19000621 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Positron Emission Tomography (PET) Imaging of Neuroinflammation
One significant application of compounds structurally related to 2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide involves their development as radiotracers for PET imaging. Specifically, novel radiotracers with a [18F]fluorobenzene ring, designed to image the translocator protein (18 kDa) (TSPO) in ischemic brain, show potential for visualizing neuroinflammation. These radiotracers demonstrate high in vitro binding affinities for TSPO, moderate lipophilicities, and improved in vivo stability, making them useful for PET studies in models of neuroinflammation (Fujinaga et al., 2018).
Pharmacological Activity and Analgesic Properties
Another area of research focuses on the synthesis and evaluation of (indol-3-yl)alkylamides, including compounds bearing benzyl or 4-fluorobenzyl moieties, for their analgesic properties. Some of these compounds exhibit promising analgesic properties, with activities comparable to reference drugs such as flupirtine, ibuprofen, and diclofenac. This suggests potential for further pharmacomodulation and development as analgesic agents (Fouchard et al., 2001).
Anticonvulsant Activities
Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives reveals their significant anticonvulsant activities. Certain compounds within this class provide excellent protection against seizures induced in mouse models, with potency rivaling that of phenytoin. This highlights their potential as a new class of anticonvulsants for further investigation (Kohn et al., 1993).
Antiallergic Agents
Compounds structured similarly to this compound have been explored for their antiallergic properties. Specifically, new N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized and evaluated as potential antiallergic compounds, demonstrating potent antiallergic activity in various assays. This research opens the door to developing novel antiallergic medications (Menciu et al., 1999).
Metabolic Pathways and Drug Hydrolysis
Investigations into the metabolic pathways of drugs like flutamide, which shares structural similarities with the compound , shed light on the roles of enzymes such as arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) in drug hydrolysis. These studies contribute to our understanding of drug metabolism and the potential for drug-induced hepatotoxicity, highlighting the importance of identifying and characterizing metabolic pathways in drug development (Kobayashi et al., 2012).
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-3-11-23-20(26)12-16-14(2)24(13-15-7-4-5-8-17(15)22)18-9-6-10-19(25)21(16)18/h4-5,7-8H,3,6,9-13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPKKSAFNBEHOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=C(N(C2=C1C(=O)CCC2)CC3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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